5-Hydroxy-2-methoxybenzoic acid
Overview
Description
5-Hydroxy-2-methoxybenzoic acid, also known as 5-Methoxysalicylic acid, is an organic compound with the linear formula CH3OC6H3(OH)CO2H12. It is used as a matrix additive which enhances the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS)1234.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Hydroxy-2-methoxybenzoic acid. However, benzoic acid derivatives are important building blocks used in many pharmaceutical compounds and in organic synthesis5.Molecular Structure Analysis
The molecular weight of 5-Hydroxy-2-methoxybenzoic acid is 168.1512. The SMILES string representation is COc1ccc(O)c(c1)C(O)=O1. The InChI representation is 1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 5-Hydroxy-2-methoxybenzoic acid. However, it’s worth noting that benzoic acid derivatives are often involved in a variety of chemical reactions due to their carboxylic acid group.Physical And Chemical Properties Analysis
5-Hydroxy-2-methoxybenzoic acid is a powder with a melting point of 141-143 °C (lit.)1. It has an assay of 98%1.Scientific Research Applications
Inhibition and Affinity Labeling of Enzymes
5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a related compound, has been studied for its potential as an affinity-labeling reagent for catechol O-methyltransferase (COMT). It exhibits noncompetitive inhibition of COMT, indicating its potential in enzyme inhibition studies (Borchardt & Huber, 1982).
Antioxidant Properties
Compounds related to 5-Hydroxy-2-methoxybenzoic acid, isolated from marine-derived fungi, have shown strong antioxidant activities. This suggests potential applications in research focused on oxidative stress and related diseases (Xu et al., 2017).
Enhanced Mass Spectrometry Performance
Benzoic acid derivatives, including 2-hydroxy-5-methoxybenzoic acid, have been used to improve ion yields and signal-to-noise ratios in matrix-assisted laser desorption/ionization mass spectrometry. This suggests their utility in improving analytical techniques for high-mass range molecules (Karas et al., 1993).
Encapsulation for Controlled Release
Research on encapsulating flavor molecules, such as 4-hydroxy-3-methoxybenzoic acid, into nanoparticles for controlled release, highlights potential applications in food technology and material sciences (Hong et al., 2008).
Glycosidase and Glycogen Phosphorylase Inhibitory Activities
Compounds including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, derived from Cyclocarya paliurus leaves, have shown significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase. This points to potential applications in diabetes and metabolic research (Li et al., 2008).
Metabolism Studies in Microorganisms
Studies on the metabolism of various benzoic acids by Pseudomonas putida demonstrate the utility of these compounds in microbiological and biochemical research (Donnelly & Dagley, 1980).
Safety And Hazards
The safety data sheet for 5-Hydroxy-2-methoxybenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system6.
Future Directions
While I couldn’t find specific future directions for 5-Hydroxy-2-methoxybenzoic acid, it’s worth noting that benzoic acid derivatives are widely used in pharmaceutical compounds and organic synthesis5. Therefore, research into new synthesis methods, applications, and safety measures for these compounds is likely to continue.
properties
IUPAC Name |
5-hydroxy-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMQSVMVTHLCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594102 | |
Record name | 5-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methoxybenzoic acid | |
CAS RN |
61227-25-6 | |
Record name | 5-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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